Suzuki Coupling Reactivity: Chloropyrimidines Outperform Bromo-, Iodo-, and Fluoropyrimidines in Cross-Coupling Efficiency
In palladium-catalyzed Suzuki coupling, chloropyrimidine substrates are explicitly preferred over the corresponding bromo-, iodo-, and fluoropyrimidines [1]. While iodo- and bromopyrimidines suffer from undesired side reactions and fluoropyrimidines exhibit insufficient reactivity, chloropyrimidines achieve the optimal balance of oxidative addition kinetics and product stability, delivering cleaner reaction profiles and higher isolated yields [1].
| Evidence Dimension | Reactivity ranking in Suzuki coupling |
|---|---|
| Target Compound Data | Chloropyrimidine: preferred substrate (optimal reactivity/selectivity balance) [1] |
| Comparator Or Baseline | Bromopyrimidine (excess side reactions); Iodopyrimidine (excess side reactions); Fluoropyrimidine (insufficient reactivity) [1] |
| Quantified Difference | Qualitative rank order: Cl > Br ≈ I >> F (for coupling substrate preference) [1] |
| Conditions | Suzuki coupling conditions (Pd catalyst, base, arylboronic acid) [1] |
Why This Matters
Researchers selecting 6-chloro-1H-pyrimidin-4-one as their halogenated building block benefit directly from the well-established superiority of chloropyrimidines over bromo-, iodo-, and fluoro-analogs in cross-coupling applications, reducing optimization time and improving product yield.
- [1] Gong, Y. and He, W. (2004). 'Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.' Organic Letters, 6(8), 1237–1240. (SciencePlus abstract confirming chloropyrimidine preference over iodo-, bromo-, and fluoropyrimidines). View Source
